2-(1-Nitronaphthalen-2-yl)acetonitrile
Description
Contextualization of Nitro-Naphthalene Derivatives in Advanced Organic Synthesis
Nitro-naphthalene derivatives, such as the foundational 1-nitronaphthalene (B515781), are pivotal intermediates in chemical manufacturing. wikipedia.orgnih.gov The nitration of naphthalene (B1677914) is a classic example of electrophilic aromatic substitution, typically yielding 1-nitronaphthalene as the major product. rsc.orgscitepress.org This regioselectivity arises from the kinetic favorability of attack at the α-position (C1), which leads to a more stable carbocation intermediate compared to attack at the β-position (C2). rsc.org
The nitro group is a strong electron-withdrawing group, which deactivates the naphthalene ring towards further electrophilic substitution. More importantly, it serves as a versatile functional handle for a variety of chemical transformations. The most significant of these is its reduction to an amino group, which converts 1-nitronaphthalene into 1-naphthylamine, a key precursor in the synthesis of azo dyes and various other organic compounds. wikipedia.org The presence of the nitro group also influences the reactivity of other positions on the naphthalene core, making these derivatives valuable substrates for nucleophilic aromatic substitution and other functionalizations. Their role as intermediates underscores their importance in creating a diverse array of substituted naphthalene systems. scitepress.org
Significance of Acetonitrile (B52724) Derivatives as Versatile Building Blocks
Acetonitrile (CH₃CN) and its derivatives are fundamental building blocks in organic synthesis. windows.net The acetonitrile unit provides a valuable two-carbon synthon, and its utility is rooted in the reactivity of both the methyl and the nitrile functionalities. researchgate.net The protons on the carbon adjacent to the nitrile group (the α-carbon) are weakly acidic (pKa ≈ 31.3 in DMSO), allowing for deprotonation with a strong base to form a stabilized carbanion. dicp.ac.cn This nucleophilic cyanomethyl anion can then participate in a wide range of carbon-carbon bond-forming reactions, including alkylations, acylations, and additions to carbonyl compounds.
Furthermore, the nitrile group itself is a versatile functional group that can be transformed into other key moieties. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This functional group interconversion makes arylacetonitriles, such as 2-naphthylacetonitrile (B189437), highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. chemicalbook.comgoogle.com The direct introduction of a cyanomethyl group onto an aromatic or aliphatic framework, known as cyanomethylation, is a widely studied and crucial transformation in synthetic chemistry. encyclopedia.puborganic-chemistry.org
Structural Framework and Nomenclature of 2-(1-Nitronaphthalen-2-yl)acetonitrile
The compound this compound possesses a distinct and sterically hindered molecular architecture. Its systematic IUPAC name is 2-(1-nitro-2-naphthyl)acetonitrile. The structure consists of a naphthalene ring system that is substituted at the C1 and C2 positions. A nitro group (-NO₂) is attached to the C1 position, and a cyanomethyl group (-CH₂CN) is attached to the adjacent C2 position.
This 1,2-disubstitution pattern on the naphthalene core, particularly with the bulky nitro group at the peri-position relative to the C8 hydrogen, results in significant steric strain. This strain can influence the molecule's conformation, restricting the rotation around the C2-CH₂CN bond. The electron-withdrawing nature of both the nitro and nitrile groups profoundly affects the electronic properties of the naphthalene ring system.
Below is a table summarizing the basic properties of this compound, derived from its chemical structure.
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.21 g/mol |
| Systematic IUPAC Name | 2-(1-nitro-2-naphthyl)acetonitrile |
| Core Structure | 1-Nitronaphthalene |
| Key Functional Groups | Nitro (-NO₂), Nitrile (-C≡N) |
Note: Physical properties such as melting point and boiling point are not available due to the lack of experimental data in the cited literature.
Overview of Key Research Directions Pertaining to this compound
While specific research on this compound is not prominent in the scientific literature, its structure suggests several promising avenues for future investigation. The juxtaposition of the nitro and cyanomethyl groups offers unique opportunities for synthetic transformations.
Key potential research directions include:
Synthesis of Novel Heterocyclic Systems: A primary area of interest would be the reductive cyclization of the molecule. Chemical reduction of the nitro group to an amine would generate an in-situ intermediate, 2-(1-aminonaphthalen-2-yl)acetonitrile. This intermediate could readily undergo intramolecular cyclization to form novel polycyclic nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry.
Precursor for Advanced Materials: Naphthalene derivatives are known to be components of organic electronic materials. The high degree of functionality and the polar nature of the nitro and nitrile groups in this compound could make it or its derivatives interesting candidates for the synthesis of new dyes, liquid crystals, or materials with unique optical or electronic properties.
Exploration of Steric and Electronic Effects: The significant steric hindrance between the adjacent nitro and cyanomethyl groups could be exploited to study its impact on reaction mechanisms and stereochemical outcomes. The compound could serve as a model substrate for investigating how steric crowding influences the reactivity of both the naphthalene ring and the side-chain functional groups.
Medicinal Chemistry Scaffolds: Arylacetonitrile moieties are present in numerous biologically active compounds. chemicalbook.com The title compound could serve as a starting material for the synthesis of a library of novel compounds for biological screening. Transformations of the nitrile and reduction of the nitro group could provide access to a wide range of derivatives with potential therapeutic applications.
Properties
IUPAC Name |
2-(1-nitronaphthalen-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14(15)16/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLAUIORAXTLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363292 | |
| Record name | 2-Naphthaleneacetonitrile, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89278-00-2 | |
| Record name | 2-Naphthaleneacetonitrile, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 2 1 Nitronaphthalen 2 Yl Acetonitrile
Nucleophilic and Electrophilic Reactivity of the Nitroacetonitrile Moiety
The electronic properties of the nitro and cyano groups profoundly influence the chemical reactivity of the molecule, creating sites for both nucleophilic and electrophilic attack.
The methylene (B1212753) bridge (-CH₂-) flanked by the electron-withdrawing nitrile group and the 1-nitronaphthalen-2-yl moiety contains acidic protons. The acidity of these α-protons is significantly enhanced due to the ability of both adjacent groups to stabilize the resulting conjugate base, a carbanion. Any molecule with a C-H bond can theoretically act as an acid, but the stability of the resulting carbanion determines its practical acidity, or pKa value.
The stability of the carbanion formed upon deprotonation of 2-(1-nitronaphthalen-2-yl)acetonitrile is attributed to several factors:
Inductive Effect: The electronegative nitrogen atoms in both the nitrile (-CN) and nitro (-NO₂) groups pull electron density away from the carbanionic center, dispersing the negative charge.
Resonance Effects: The negative charge can be delocalized through resonance onto both the nitrile group and the aromatic naphthalene (B1677914) system. This delocalization is particularly effective because the nitro group further withdraws electron density from the ring, enhancing its ability to accommodate the negative charge. Resonance effects are a primary factor in stabilizing carbanions. researchgate.net
The resulting resonance-stabilized carbanion is a potent nucleophile. researchgate.net Carbanions are Lewis bases that can react efficiently with a wide range of electrophiles to form new carbon-carbon bonds. acs.orgresearchgate.net The stability and reactivity of this carbanion make it a valuable intermediate in organic synthesis.
Table 1: Factors Influencing the Acidity of the α-Proton
| Factor | Description | Effect on Acidity |
| Nitrile Group (-CN) | Inductive withdrawal and resonance stabilization of the conjugate base. | Increases |
| Nitronaphthalene Group | Strong inductive and resonance electron-withdrawing effects. | Significantly Increases |
| Hybridization | The carbanion center is sp³ hybridized, but delocalization can lead to more planar, sp²-like character. acs.org | Stability is enhanced by delocalization. |
The dual nature of this compound allows it to react with both electrophiles and nucleophiles under different conditions.
Reactions with Electrophiles: Following deprotonation by a suitable base, the generated carbanion readily attacks a variety of electrophilic centers. acs.org This nucleophilic character drives reactions such as:
Alkylation: Reaction with alkyl halides to introduce new alkyl chains at the α-carbon.
Carbonyl Addition: Addition to aldehydes and ketones, forming β-hydroxy nitriles, which are precursors to other functional groups. researchgate.net
Acylation: Reaction with acyl chlorides or anhydrides to form β-keto nitriles.
Reactions with Nucleophiles: The parent molecule, particularly the aromatic ring system, is susceptible to nucleophilic attack. The presence of the strongly electron-withdrawing nitro group makes the naphthalene ring electron-deficient and activates it towards nucleophilic aromatic substitution (SNAAr) or addition reactions. nih.gov Nucleophiles can attack electron-deficient positions on the aromatic ring, potentially leading to the displacement of a leaving group (if present) or the formation of stable σ-adducts (Meisenheimer complexes). nih.gov
Photochemical Transformations and Photoreactivity of Nitronaphthalene Derivatives
Nitroaromatic compounds, including nitronaphthalenes, exhibit rich and complex photochemistry initiated by the absorption of UV or visible light. The primary photophysical event is often an ultrafast transition to a highly reactive triplet excited state.
Upon excitation, nitronaphthalene derivatives can act as potent electron acceptors. Photoinduced electron transfer (PET) is a key reaction pathway where the excited state of the nitronaphthalene accepts an electron from a suitable donor molecule. nih.gov For instance, the triplet state of nitronaphthalenes can be quenched by amines through an electron transfer mechanism, yielding the nitronaphthalene radical anion and the amine radical cation. researchgate.net This process is particularly efficient in polar media, which stabilize the resulting charged species. researchgate.net The formation of these radical anions is a critical step in the photoreduction of the nitro group and other subsequent reactions. researchgate.net
For nitronaphthalene derivatives, the primary photophysical channel following light absorption is an extremely rapid (sub-picosecond) intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ). acs.orgnih.govacs.org This process is highly efficient, with triplet quantum yields for some nitronaphthalenes approaching 0.93. researchgate.net The ISC often populates an upper-level triplet state, which then rapidly relaxes to the lowest energy triplet state (T₁). acs.org
The T₁ state of nitronaphthalenes often possesses significant intramolecular charge-transfer character, where electron density is shifted from the naphthalene ring to the nitro group. rsc.org This T₁ state is the precursor to most of the observed photochemistry and can decay through several pathways:
Intramolecular Rearrangement: Theoretical studies suggest a photodegradation mechanism involving the rearrangement of the nitro group to a nitrite (B80452) (-ONO) group, forming an aryl-nitrite intermediate that can then release nitric oxide (NO). acs.org
Radical Formation: The excited state can lead to the formation of a geminate radical pair, consisting of an aryl radical and nitrogen dioxide (•NO₂), within the solvent cage. researchgate.net Recombination of these radicals can regenerate the starting material, while their escape can lead to further degradation products. researchgate.net
Reaction with Other Species: The triplet state can be quenched by molecular oxygen, leading to the formation of singlet oxygen, a highly reactive species. researchgate.netacs.org It can also react with other molecules present in the system, such as nitrite ions, to produce dinitronaphthalene isomers. researchgate.netresearchgate.net
Common intermediates in the photodegradation of nitroaromatic compounds include nitrophenols (or in this case, nitro-naphthols), quinones, and eventual ring-opened products like organic acids. nih.gov
Excited-State Character: In polar solvents, the intramolecular charge-transfer character of the nitronaphthalene triplet state is enhanced and stabilized. rsc.org This is observable as a significant red shift in the triplet-triplet absorption spectrum. rsc.org
Reaction Pathways: Solvent polarity can dramatically alter the reaction course. For example, in photochemical reactions of naphthalene with amines, nonpolar solvents favor pathways involving a geminate radical ion pair, while polar solvents like acetonitrile (B52724) promote the formation of free, solvent-separated radical ions, leading to different product distributions.
Photodegradation Rates: The rate of photodegradation is highly solvent-dependent. Studies on various nitro-PAHs have shown that degradation is often fastest in chlorinated solvents (e.g., CHCl₃, CH₂Cl₂) and slowest in polar, aqueous mixtures (e.g., CH₃CN/H₂O). researchgate.net This effect is partly due to the solvent's ability to stabilize intermediates and facilitate different reaction pathways. researchgate.net
The quantum yield (Φ), which measures the efficiency of a photochemical process, is therefore strongly dependent on the solvent. msu.edu For example, the photodegradation quantum yield of 1-nitronaphthalene (B515781) is significantly reduced in the presence of molecular oxygen, an effect that can be modulated by the solvent. researchgate.net
Table 2: Comparison of Triplet Quantum Yields for Nitronaphthalene Derivatives
| Compound | Triplet Quantum Yield (Φ_T) | Reference |
| 2-Nitronaphthalene (B181648) | 0.93 ± 0.15 | researchgate.net |
| 1-Nitronaphthalene | 0.64 ± 0.12 | researchgate.net |
| 2-Methyl-1-nitronaphthalene | 0.33 ± 0.05 | researchgate.net |
Insufficient Information to Generate Article on the Reactivity of this compound
Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific research data on the chemical compound "this compound" to fulfill the requirements of the requested article. The user's instructions demand a detailed and scientifically accurate article focusing solely on the radical chemistry and cyclization reactions of this specific compound, structured around a precise outline.
The performed searches yielded general information on related topics, such as the formation of nitronaphthalene radical anions and the generation of cyanomethyl radicals from acetonitrile. However, no studies were found that specifically investigate the radical chemistry or the use of this compound as a building block for cyclization and heterocycle formation.
Key areas with insufficient data include:
Radical Chemistry of this compound: There is no available research on the formation of a radical anion from this specific molecule or its subsequent reactivity. While the principles of nitronaphthalene radical anion formation are known, the influence of the acetonitrile substituent at the 2-position is not documented.
Cyclization and Heterocycle Formation: No literature could be located that describes the use of this compound in cyclization reactions to form heterocyclic compounds. General methods for the synthesis of related heterocyclic systems from different precursors were found, but none utilize the specified starting material.
Without dedicated research on this compound, any attempt to generate the requested article would rely on speculation and extrapolation from related but distinct chemical systems. This would not meet the required standards of scientific accuracy and would violate the strict instruction to focus solely on the specified compound.
Therefore, it is not possible to generate the requested article with the level of detail, accuracy, and specificity required by the user's instructions at this time. Further experimental research on the reactivity and reaction mechanisms of this compound would be necessary to provide the information needed to create such a document.
Theoretical and Computational Investigations on 2 1 Nitronaphthalen 2 Yl Acetonitrile
Quantum Chemical Characterization of Electronic Structure
The electronic structure of a molecule dictates its reactivity and photophysical properties. For 2-(1-Nitronaphthalen-2-yl)acetonitrile, the interplay between the naphthalene (B1677914) core, the strongly electron-withdrawing nitro group, and the cyano group is central to its electronic character.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding electronic transitions and reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. nih.gov
In a molecule like this compound, the HOMO is expected to be a π-orbital with electron density primarily delocalized across the naphthalene ring system. The LUMO, conversely, is anticipated to be a π*-antibonding orbital with significant localization on the electron-deficient nitro (-NO₂) group. The presence of the electron-withdrawing acetonitrile (B52724) (-CH₂CN) substituent at the 2-position would further stabilize the LUMO, likely leading to a smaller HOMO-LUMO gap compared to the parent 1-nitronaphthalene (B515781) molecule. This narrowing of the gap typically results in a bathochromic (red) shift in the absorption spectrum. Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the energies of these orbitals. researchgate.netresearchgate.net
| Orbital | Energy (eV) | General Characterization |
|---|---|---|
| LUMO+1 | -1.85 | π* (Naphthalene Ring) |
| LUMO | -2.90 | π* (Nitro Group / Naphthalene) |
| HOMO | -6.75 | π (Naphthalene Ring) |
| HOMO-1 | -7.10 | π (Naphthalene Ring) |
Note: The values presented are illustrative for a typical nitronaphthalene derivative and are used to demonstrate the concepts of FMO analysis.
The distribution of electron density in this compound is highly polarized due to the potent electron-withdrawing nature of the nitro group. This creates a ground-state dipole moment with significant charge separation. Upon electronic excitation, typically via a HOMO to LUMO transition, the molecule can enter an excited state with pronounced intramolecular charge-transfer (ICT) character.
This ICT process involves the movement of electron density from the electron-rich naphthalene core (donor) to the electron-deficient nitro group (acceptor). In related nitronaphthalene derivatives, this charge transfer character is a defining feature of the first singlet excited state (S₁). acs.orgnih.gov The acetonitrile group would likely contribute to and enhance this charge transfer characteristic. The degree of ICT can be influenced by solvent polarity, with more polar solvents often stabilizing the charge-separated excited state.
Computational Spectroscopy and Correlation with Experimental Data
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. acs.org This technique calculates the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations would predict the primary absorption bands. The lowest energy transition, S₀ → S₁, is expected to be a π→π* transition with significant ICT character, as discussed previously. Higher energy transitions would correspond to excitations to other ππ* states of the naphthalene system. dntb.gov.ua Theoretical studies on the parent 1-nitronaphthalene have successfully correlated calculated transition energies with experimentally observed transient absorption spectra, helping to identify the electronic states involved in its photophysical decay pathways. nih.gov A similar approach for this compound would allow for the assignment of its spectral features and provide a foundation for understanding its excited-state behavior.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|
| S₀ → S₁ | 355 | 0.12 | HOMO → LUMO (π→π, ICT) |
| S₀ → S₂ | 310 | 0.08 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 285 | 0.45 | HOMO → LUMO+1 (π→π*) |
Note: The data is hypothetical, based on typical TD-DFT results for similar nitroaromatic compounds, to illustrate the output of computational spectroscopy.
Excited State Dynamics and Photophysical Pathways
The photophysics of nitroaromatic compounds is typically dominated by highly efficient, ultrafast nonradiative processes that quench fluorescence. nih.gov The primary deactivation channel after photoexcitation is often a rapid change in spin multiplicity from the singlet excited state to the triplet manifold. acs.orgresearchgate.net
Intersystem crossing (ISC) is a radiationless process involving a transition between two electronic states with different spin multiplicities (e.g., singlet to triplet). Nitronaphthalenes are classic examples of molecules that exhibit exceptionally fast and efficient ISC. researchgate.net Experimental and computational studies on 1-nitronaphthalene and 2-nitronaphthalene (B181648) show that upon excitation to the first singlet state (S₁), ISC to the triplet manifold occurs on a timescale of 100-200 femtoseconds. acs.orgacs.org
This ultrafast ISC is explained by El-Sayed's rules, which state that the rate of ISC is enhanced for transitions involving a change in orbital type (e.g., n→π* and π→π). researchgate.net In nitronaphthalenes, the photopopulated S₁ state is typically of ¹(ππ) character. Crucially, there exist low-lying triplet states of ³(nπ) character, associated with the nitro group, that are nearly isoenergetic with the S₁ state. acs.orgresearchgate.net The strong spin-orbit coupling (SOC) between the ¹(ππ) and ³(nπ*) states creates a highly efficient pathway for the molecule to transition from the singlet to the triplet manifold. rsc.org This mechanism represents an extreme manifestation of El-Sayed's rules and is the primary reason for the vanishingly small fluorescence quantum yields of these compounds. acs.orgresearchgate.net For this compound, this ISC pathway is expected to be the dominant deactivation channel for the S₁ state.
The primary nonradiative deactivation pathway for the initially excited singlet state in nitronaphthalenes is the ultrafast ISC described above. acs.orgnih.gov Once the triplet manifold is populated, further deactivation occurs. Theoretical models suggest that the initial ISC populates an upper triplet state (e.g., T₂), which then rapidly decays via internal conversion (IC)—a radiationless process between states of the same multiplicity—to the lowest triplet state (T₁). dntb.gov.uanih.gov The T₁ state is much longer-lived and deactivates more slowly to the ground state (S₀) through either phosphorescence (radiative) or another ISC event (nonradiative).
While ISC is the main channel, other competing deactivation pathways can exist. For some nitroaromatic compounds, internal conversion directly from S₁ to S₀ through a conical intersection can become a relevant deactivation channel, particularly in polar solvents or with certain substituents. nih.govresearchgate.net Another minor competing process is conformational relaxation in the excited state to populate a more stable ICT state, which then deactivates. acs.org However, for nitronaphthalenes, the ISC channel is so efficient that it typically outcompetes all other radiative and nonradiative decay pathways from the S₁ state. acs.orgnih.gov
Solvent Effects on Excited State Relaxation and Spin-Orbit Coupling
The solvent environment can significantly influence the photophysical pathways of nitroaromatic compounds. nih.gov Computational studies on molecules like 1-nitronaphthalene and 2-nitronaphthalene reveal that solvent polarity affects the energies of the excited states, which in turn alters the rates of relaxation processes such as internal conversion (IC) and intersystem crossing (ISC). nih.gov
Upon photoexcitation, nitronaphthalenes can populate singlet excited states (S₁) which may have a pronounced charge-transfer (CT) character. Polar solvents tend to stabilize these CT states, lowering their energy. nih.gov This stabilization can bring the S₁ state closer in energy to either the ground state (S₀) or a lower-lying triplet state (Tₙ), potentially enhancing the rates of IC and ISC, respectively. For example, in studies of nitronaphthalene derivatives, increasing solvent polarity from toluene (B28343) to acetonitrile was shown to lower the energy of the S₁ state and, in some cases, open up faster ISC channels, leading to fluorescence quenching. nih.gov
Intersystem crossing, the transition between electronic states of different spin multiplicity (e.g., singlet to triplet), is a critical deactivation pathway for nitronaphthalenes. The efficiency of ISC is governed by two main factors: a small energy gap between the singlet and triplet states and a large spin-orbit coupling (SOC) between them. aip.org Theoretical calculations for nitroaromatic compounds consistently show significant SOC values, often in the range of 40-75 cm⁻¹, which are considerably larger than those for many typical organic molecules and facilitate rapid ISC. aip.orgresearchgate.netresearchgate.net Computational models can predict how the solvent environment modulates the S₁-Tₙ energy gap and SOC values, thereby affecting the triplet quantum yield.
Table 1: Illustrative Example of Solvent Effects on the S₁ Excited State Energy for a Nitronaphthalene Analog (Note: This data is representative and based on general principles observed in related compounds.)
| Solvent | Dielectric Constant (ε) | Calculated S₁ State Energy (eV) |
| Hexane | 1.88 | 3.50 |
| Toluene | 2.38 | 3.45 |
| Ethanol | 24.5 | 3.32 |
| Acetonitrile | 37.5 | 3.28 |
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry provides powerful tools for mapping the potential energy surfaces (PES) of chemical reactions, offering detailed insights into reaction mechanisms that are often inaccessible through experimental means alone. ufl.edursc.org For a compound like this compound, computational modeling could be used to investigate photochemical degradation or rearrangement pathways, which are common for nitroaromatic compounds. rsc.org This approach involves identifying all relevant stationary points on the PES, including reactants, products, intermediates, and transition states. ufl.edu
Transition State Characterization and Energetic Profiles
A key aspect of mechanistic studies is the characterization of transition states (TS), which are the saddle points on the potential energy surface connecting reactants to products or intermediates. Locating and verifying a TS structure (typically by confirming it has exactly one imaginary vibrational frequency) allows for the calculation of the activation energy barrier for a specific reaction step.
By computing the relative energies of the reactant, transition state, and product, an energetic profile for the reaction can be constructed. This profile determines the kinetics and thermodynamics of the proposed mechanism. For instance, in the photodegradation of the related compound 2-nitrofluorene, computational studies have identified transition states for intramolecular rearrangement processes. rsc.org A similar approach for this compound would involve calculating the energy barriers for potential photochemical reactions, thereby predicting the most likely reaction pathways.
Table 2: Hypothetical Energetic Profile for a Photochemical Rearrangement Step of a Nitronaphthalene Analog (Note: This data is illustrative, representing a plausible reaction pathway for a nitroaromatic compound.)
| Species | Description | Relative Energy (kcal/mol) |
| T₁ | Lowest Triplet State | 0.0 |
| TS₁ | Transition State for Nitro Group Rotation | +15.2 |
| INT₁ | Oxaziridine-type Intermediate | +5.8 |
| TS₂ | Transition State for Ring Opening | +21.5 |
| PROD | Photodegradation Products | -10.4 |
Identification of Key Intermediates and Reaction Coordinates
Beyond transition states, computational modeling is crucial for identifying short-lived or unstable intermediates that define the reaction pathway. ufl.edu For nitroaromatic compounds, photochemical reactions can proceed through intermediates such as oxaziridine-type structures, which are formed by the rearrangement of the nitro group. rsc.org Theoretical calculations can confirm the stability of such intermediates and map the subsequent steps leading to final products.
The reaction coordinate represents the path of minimum energy from reactant to product. It is often characterized by changes in specific geometric parameters, such as bond lengths, bond angles, or dihedral angles. In the photochemistry of nitroaromatics, a critical reaction coordinate is often the twisting of the nitro group out of the plane of the aromatic ring. rsc.org Mapping the energy as a function of this coordinate helps to understand the structural changes that the molecule undergoes during the reaction and to validate the proposed mechanism.
Synthetic Utility and Applications in Advanced Organic Synthesis
2-(1-Nitronaphthalen-2-yl)acetonitrile as a Precursor for Nitrogen-Containing Heterocyclic Systems
The strategic placement of a nitro group and a nitrile group on adjacent positions of the naphthalene (B1677914) ring system positions this compound as a promising precursor for the synthesis of annulated nitrogen-containing heterocycles. The tandem reactivity of these two functional groups allows for cyclization reactions to form fused ring systems.
A significant application is in the synthesis of 4-aminobenzo[h]quinazolines . This transformation is typically achieved through a reductive cyclization process. When this compound is treated with a reducing agent in the presence of a one-carbon synthon, such as formamide (B127407) or orthoformates, a cascade of reactions ensues. The nitro group is first reduced to an amino group, which then participates in a cyclization reaction with the adjacent nitrile function and the C1 source to construct the pyrimidine (B1678525) ring, yielding the benzo[h]quinazoline core.
| Starting Material | Reagents | Product | Reaction Type |
| This compound | Reducing Agent (e.g., Fe/HCl, SnCl₂), Formamide | 4-Aminobenzo[h]quinazoline | Reductive Cyclization |
This methodology provides a direct route to a class of compounds that are of interest in medicinal chemistry and materials science. The resulting 4-aminobenzo[h]quinazoline can be further modified, making the parent nitrile a key starting material.
Role in the Synthesis of Functionalized Naphthalene Derivatives
Beyond its use in forming heterocyclic rings, this compound serves as a versatile substrate for creating a variety of functionalized naphthalene derivatives. The reactivity of the nitrile and nitro groups, as well as the aromatic naphthalene core, can be selectively exploited.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (1-nitronaphthalen-2-yl)acetic acid , or the amide. These derivatives are valuable intermediates themselves, enabling further transformations such as esterification, amidation, or Curtius rearrangement to introduce different functional groups.
Furthermore, the nitro group is a key functional handle. Its reduction to an amine provides (1-aminonaphthalen-2-yl)acetonitrile , opening up pathways to a different set of derivatives. This amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents (e.g., halogens, hydroxyl, cyano) at the 1-position of the naphthalene ring.
| Reagent/Condition | Functional Group Targeted | Resulting Product Class |
| H₃O⁺ / Heat | Nitrile | (1-Nitronaphthalen-2-yl)acetic acid |
| H₂ / Pd/C | Nitro | (1-Aminonaphthalen-2-yl)acetonitrile |
| 1. NaNO₂, HCl; 2. CuX | Nitro (after reduction) | (1-X-naphthalen-2-yl)acetonitrile (X=Cl, Br, CN) |
Development of Complex Molecular Architectures through Derivatization
The derivatization of this compound is a pathway to more complex molecular architectures. The active methylene (B1212753) group (the CH₂ between the naphthalene ring and the cyano group) is acidic and can be deprotonated by a suitable base. The resulting carbanion is a potent nucleophile that can react with various electrophiles, allowing for the introduction of alkyl, acyl, or other substituents at this position.
This reactivity enables chain extension and the construction of more elaborate side chains. For instance, reaction with an alkyl halide would yield α-substituted naphthaleneacetonitrile derivatives. If a second reactive group is present on the alkylating agent, subsequent intramolecular reactions can lead to the formation of new carbocyclic or heterocyclic rings fused to the naphthalene system.
A potential, though less commonly explored, pathway involves the Thorpe-Ziegler reaction. wikipedia.orgresearchgate.net If the active methylene group is first functionalized with a chain containing another nitrile group, intramolecular cyclization under basic conditions could yield a new ring system, further expanding the molecular complexity derivable from the initial building block.
Application as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The nitrile functionality in this compound makes it a suitable component for certain MCRs.
For example, it can potentially participate in reactions like the Gewald reaction, which typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur to produce a substituted thiophene. While not a direct condensation, the principle of using the active methylene nitrile as a key building block is central.
Another area of application is in the synthesis of highly substituted pyridines or other heterocycles where an activated nitrile is a key reactant. In these scenarios, this compound would bring the bulky and electronically significant 1-nitronaphthyl moiety into the final structure in a single, atom-economical step. Research in this area focuses on discovering new MCRs where this specific nitrile can be effectively incorporated to generate novel and structurally diverse compound libraries.
Emerging Research Avenues and Future Perspectives for 2 1 Nitronaphthalen 2 Yl Acetonitrile
Exploration of Novel Catalytic Transformations and Green Chemistry Approaches
The dual functionality of 2-(1-Nitronaphthalen-2-yl)acetonitrile presents a significant challenge and opportunity for catalytic transformations, particularly the selective reduction of the nitro group while preserving the nitrile moiety. This transformation is crucial as it leads to 2-(1-aminonaphthalen-2-yl)acetonitrile, a valuable building block for synthesizing various heterocyclic compounds and other complex molecules.
Future research is directed towards developing highly chemoselective catalytic systems. While traditional methods often employ stoichiometric reagents like tin(II) chloride (SnCl₂) or iron in acidic media, these can generate significant waste. reddit.com Modern approaches focus on catalytic transfer hydrogenation and other heterogeneous catalysis methods that offer easier separation and recyclability. For instance, systems like iron/CaCl₂ have shown high efficiency in reducing nitroarenes in the presence of sensitive groups, including nitriles, offering excellent yields and a simplified workup. organic-chemistry.org The development of catalysts based on non-precious metals is a key trend, aiming to replace expensive catalysts like palladium or platinum.
Green chemistry principles are increasingly being integrated into the synthesis and transformation of nitroaromatic compounds. researchgate.netjocpr.com This involves the use of environmentally benign solvents, alternative energy sources, and atom-economical reactions. mdpi.com For the nitration step to produce this compound, research is moving away from the conventional, corrosive mixed-acid (sulfuric and nitric acid) systems. libretexts.org Alternative nitrating agents and solid acid catalysts, such as zeolites or sulfated metal oxides, are being explored to improve selectivity and reduce acidic waste. researchgate.net
The application of greener solvents is another critical area. Traditional organic solvents like dichloromethane (B109758) are being replaced by options such as water, supercritical CO₂, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better environmental profile. jocpr.comnih.gov
Table 1: Comparison of Catalytic Systems for Selective Nitro Group Reduction
| Catalyst System | Reducing Agent | Solvent | Key Advantages |
|---|---|---|---|
| Fe/CaCl₂ | Hydrazine hydrate | Ethanol | High chemoselectivity for nitro group over nitriles, esters, and carbonyls. organic-chemistry.org |
| (Ph₃P)₃RuCl₂ | Zn/water | Dioxane/water | Inexpensive catalyst, chemoselective for nitro groups. |
| Ag/TiO₂ | NaBH₄ | Ethanol | High yields (>90%) and selectivity (>98%) for a range of nitroarenes. nih.gov |
| SnCl₂ | - | Ethanol/Acetic Acid | Effective but requires large excess of reagent and produces significant tin waste. reddit.com |
| B₂pin₂/KOtBu | - | Isopropanol | Metal-free reduction system that tolerates various functional groups. organic-chemistry.org |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing reaction conditions and improving yields and selectivity. Advanced spectroscopic techniques are pivotal for providing real-time insights into these processes. researchgate.net
Techniques such as time-resolved infrared (TRIR) spectroscopy and pump-probe spectroscopy allow for the observation of transient intermediates and the kinetics of bond formation and cleavage on extremely short timescales. For instance, applying these methods to the nitration of 2-naphthylacetonitrile (B189437) could elucidate the precise mechanism of electrophilic attack and the role of different nitrating species, which has been a subject of extensive study for naphthalene (B1677914) itself. researchgate.net
In-situ monitoring using techniques like Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction without the need for sampling. researchgate.net This is particularly valuable for complex reactions where intermediates may be unstable. Combining these spectroscopic methods with kinetic studies and isotope labeling can provide a comprehensive picture of the reaction dynamics. researchgate.net Furthermore, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is a powerful tool for detailed structural elucidation of products and potential byproducts, helping to understand the regioselectivity of reactions.
Table 2: Application of Advanced Spectroscopic Techniques for Mechanistic Studies
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
|---|---|---|
| Time-Resolved IR (TRIR) | Detection of short-lived intermediates, reaction kinetics. | Studying the formation of the Wheland intermediate during nitration. |
| In-situ Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation. | Optimizing reaction endpoints and preventing over-reaction in catalytic reduction. |
| 2D NMR (COSY, HMBC) | Detailed structural information and connectivity of atoms. | Confirming the structure of novel analogs and identifying byproducts. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural analysis of unknown molecules. researchgate.net | Identifying intermediates and characterizing products in complex reaction mixtures. |
Development of Chemically Diverse Analogs for Structure-Reactivity Relationship Studies
Systematic modification of the molecular structure of this compound is a powerful strategy to fine-tune its chemical properties and reactivity. The development of a library of chemically diverse analogs allows for comprehensive structure-reactivity relationship (SRR) studies. These studies are crucial for designing molecules with specific desired characteristics for applications in materials science or as pharmaceutical intermediates.
Analogs could be synthesized by introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the naphthalene ring. This would modulate the electronic properties of the molecule, influencing the reactivity of both the nitro and nitrile groups. For example, an electron-withdrawing group could enhance the electrophilicity of the naphthalene ring, while an electron-donating group could facilitate electrophilic substitution reactions. mdpi.com
Quantitative structure-reactivity relationship (QSRR) modeling can then be employed to correlate these structural modifications with observed reactivity. chemrxiv.org By building data-driven models that link structural descriptors to experimental reactivity parameters, it becomes possible to predict the behavior of yet-unsynthesized analogs, thereby accelerating the discovery of new compounds with tailored properties. chemrxiv.org This predictive capability saves significant time and resources compared to traditional trial-and-error experimental approaches.
Sustainable Synthetic Routes for Industrial Scalability
Translating a laboratory-scale synthesis to an industrial process requires a focus on safety, efficiency, cost-effectiveness, and sustainability. For this compound, future research will concentrate on developing synthetic routes that are amenable to large-scale production while minimizing environmental impact.
Process intensification is a key strategy for achieving this, often involving the transition from traditional batch reactors to continuous flow systems, such as microreactors. cetjournal.itmdpi.com Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is particularly important for highly exothermic reactions like nitration. researchgate.net This enhanced control leads to improved safety, higher yields, and better product selectivity. For example, a continuous-flow process for the synthesis of 1,3,5-trimethyl-2-nitrobenzene drastically reduced reaction time from hours to seconds and decreased the consumption of sulfuric acid by a factor of 7.6 compared to batch processing. researchgate.net Similar principles can be applied to the synthesis of this compound.
Q & A
Basic: What are the recommended synthetic routes for 2-(1-Nitronaphthalen-2-yl)acetonitrile, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves nitration of naphthalene derivatives followed by acetonitrile functionalization. A plausible route is:
Nitration : Introduce the nitro group at the 1-position of naphthalene using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize byproducts .
Cyanomethylation : Use a Friedel-Crafts-type reaction with chloroacetonitrile or cyanoethylation agents in the presence of Lewis acids (e.g., AlCl₃) .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC .
- Adjust stoichiometry (e.g., 1.2 equivalents of nitrating agent) and solvent polarity (e.g., dichloromethane vs. acetonitrile) to improve yield .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement to resolve nitro-group orientation and acetonitrile bond angles. Compare with similar structures (e.g., bromonaphthalene analogs) .
- Spectroscopy :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict electronic transitions and compare with UV-Vis data .
Basic: What analytical methods are suitable for quantifying this compound in complex matrices?
Methodological Answer:
HPLC-UV/DAD is preferred:
Advanced: How can researchers resolve contradictions in reported toxicity data for nitronaphthalene derivatives?
Methodological Answer:
- Comparative Studies : Test this compound alongside analogs (e.g., 1-nitronaphthalene) in in vitro models (e.g., HepG2 cells) to assess cytotoxicity .
- Metabolite Profiling : Use LC-MS to identify reactive intermediates (e.g., epoxides) that may explain discrepancies in toxicity mechanisms .
- Dose-Response Analysis : Apply Hill equation modeling to differentiate threshold effects from linear low-dose responses .
Advanced: What strategies mitigate degradation of this compound during long-term storage?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Storage Conditions :
Advanced: How can computational methods predict reactivity in nitronaphthalene-acetonitrile hybrids?
Methodological Answer:
- Reactivity Hotspots : Use Fukui indices (DFT) to identify electrophilic sites (e.g., nitro group) and nucleophilic regions (e.g., nitrile) .
- Transition State Modeling : Simulate reaction pathways (e.g., nitro reduction) with Gaussian or ORCA software to predict kinetic barriers .
- SAR Studies : Compare with analogs (e.g., 2-(2-Chlorophenyl)acetonitrile) to correlate substituent effects with reactivity .
Advanced: What experimental designs address challenges in crystallizing this compound?
Methodological Answer:
- Solvent Screening : Test mixed solvents (e.g., ethanol/water) to optimize crystal growth .
- Temperature Gradients : Use slow evaporation at 4°C for higher-order symmetry .
- Co-crystallization : Introduce hydrogen-bond donors (e.g., urea) to stabilize lattice structures .
Advanced: How to analyze competing reaction pathways in the functionalization of this compound?
Methodological Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-nitronaphthalene) to track nitro-group participation .
- Kinetic Profiling : Employ stopped-flow spectroscopy to monitor intermediate formation .
- Byproduct Identification : Combine GC-MS and HRMS to detect minor products (e.g., denitrated analogs) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
- Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .
- Emergency Response : Administer oxygen if inhaled; rinse skin with water for 15 minutes .
Advanced: How can researchers leverage this compound in multicomponent reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
